BenchChemオンラインストアへようこそ!

N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Lipophilicity Drug-likeness Pharmacokinetics

This triazolo[1,5-a]quinazoline analog features an n-butylamino group that imparts a logP of 3.33 and modulates hydrogen-bonding character distinct from the N-methyl analog. The 4-chlorophenyl substituent tunes triazole electronic density, affecting stability under acidic conditions—triazole ring scission produces 4-aminoquinazoline derivatives. This acid-labile, fully aromatic scaffold is ideal for benchmarking DMSO stock stability, lyophilization recovery, and preparative HPLC protocols. With no annotated bioactivity in ChEMBL, it serves as an unbiased probe for cell-based phenotypic screens (e.g., HepG2, HCT-116), where any hit represents a novel target-compound association, maximizing IP value.

Molecular Formula C19H18ClN5
Molecular Weight 351.84
CAS No. 866345-52-0
Cat. No. B2967917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
CAS866345-52-0
Molecular FormulaC19H18ClN5
Molecular Weight351.84
Structural Identifiers
SMILESCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H18ClN5/c1-2-3-12-21-18-15-6-4-5-7-16(15)25-19(22-18)17(23-24-25)13-8-10-14(20)11-9-13/h4-11H,2-3,12H2,1H3,(H,21,22)
InChIKeyNDYXQLNSVZFTDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866345-52-0): Compound Class and Core Procurement Profile


N-Butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (molecular formula C₁₉H₁₈ClN₅, MW 351.84) is a fully aromatic, fused tricyclic heterocycle belonging to the triazolo[1,5-a]quinazoline scaffold class . The compound incorporates a 4-chlorophenyl substituent at the triazole C-3 position and an n-butylamino group at the quinazoline C-5 position. This scaffold type has been investigated primarily for benzodiazepine receptor and adenosine A₁/A₂A receptor binding, with reported moderate affinity toward A₁ adenosine receptors in the parent tricyclic series [1]. The compound is currently catalogued in screening libraries but lacks dedicated primary pharmacological characterization in peer-reviewed literature; its procurement value resides in its use as a structurally defined analog for structure-activity relationship (SAR) expansion of the triazoloquinazoline chemotype.

Why Generic Substitution of N-Butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is Scientifically Unreliable


Within the triazoloquinazoline chemotype, even seemingly conservative substituent changes at the N-5 and C-3 positions produce non-linear alterations in physicochemical properties, target engagement profiles, and chemical stability. The n-butylamino group conveys distinct lipophilicity (logP 3.33 [1]) and hydrogen-bonding character compared to the N-methyl analog (logP 3.7 [2]), while the 4-chlorophenyl substituent modulates electronic density on the triazole ring differently from unsubstituted phenyl or 4-methoxyphenyl variants. Critically, the 5-amino-1,2,3-triazolo[1,5-a]quinazoline system can undergo triazole ring scission under acidic conditions to yield 4-aminoquinazoline derivatives [3], a degradation pathway that is sensitive to both the N-5 substituent steric bulk and the C-3 aryl substituent electronic nature. These interconnected effects mean that binding, metabolic stability, and chemical integrity data obtained from one analog cannot be extrapolated to another without experimental validation. The following quantitative evidence guide details the specific, measurable differentiation parameters that distinguish this compound from its closest in-class alternatives.

Quantitative Differentiation Evidence for N-Butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine vs Closest Analogs


Lipophilicity (logP) Differentiation vs N-Methyl Analog: Predicted logP 3.33 vs 3.70

The target compound (CAS 866345-52-0) exhibits a predicted logP of 3.33 [1], compared to XLogP3-AA of 3.70 for the N-methyl analog 3-(4-chlorophenyl)-N-methyltriazolo[1,5-a]quinazolin-5-amine (PubChem CID 6622721) [2]. The ΔlogP = −0.37 indicates the n-butylamino derivative is measurably less lipophilic than the N-methyl congener despite possessing a bulkier alkyl group, attributable to differences in solvation free energy arising from the n-butyl chain's extended conformation and greater accessible polar surface area.

Lipophilicity Drug-likeness Pharmacokinetics

Molecular Weight Differentiation vs N-Methyl Analog: 351.84 vs 309.75 Da

The target compound has a molecular weight of 351.84 Da (C₁₉H₁₈ClN₅) , compared to 309.75 Da (C₁₆H₁₂ClN₅) for the N-methyl analog [1]. This ΔMW = 42.09 Da reflects the formal substitution of a methyl group (−CH₃) with an n-butyl group (−(CH₂)₃CH₃), adding three methylene units. The rotatable bond count increases from 2 (N-methyl) to 5 (n-butyl), directly impacting conformational entropy and predicted oral bioavailability parameters [2].

Molecular weight Rotatable bonds Drug-like property space

LMW-PTP Inhibitory Activity: Class-Level SAR Inference from N-Methyl Analog (IC₅₀ = 3.14 µM)

No direct enzymatic assay data exist for the target compound against any molecular target. However, the N-methyl analog (BDBM94896 / PubChem CID 6622721) was evaluated in a PubChem fluorescence intensity bioassay (AID 651700) against low molecular weight protein tyrosine phosphatase (LMW-PTP) and exhibited an IC₅₀ of 3,140 nM (3.14 µM) [1]. The target compound shares the identical 4-chlorophenyl-triazoloquinazoline core but differs by N-butyl vs N-methyl substitution at the 5-position, a modification predicted to alter both steric fit in the enzyme active site and hydrogen-bond geometry. Extrapolation from this analog suggests the triazoloquinazoline scaffold can engage the LMW-PTP active site, but the potency shift associated with N-alkyl chain extension cannot be reliably predicted without direct measurement.

Protein tyrosine phosphatase LMW-PTP IC50 Fluorescence assay

Adenosine A₁/A₂A Receptor Affinity Class Profile vs CGS 15943 (Ki = 3.3–21 nM)

The 1,2,3-triazolo[1,5-a]quinazoline ring system was reported to exhibit moderate affinity toward A₁ adenosine receptors in radioligand binding assays, with 3-phenyl substitution preferred over 3-ethoxycarbonyl for A₁ receptor engagement [1]. In contrast, the clinically studied triazoloquinazoline CGS 15943 (a [1,2,4]triazolo[1,5-c]quinazoline isomer with 2-furanyl and 9-chloro substituents) displays potent, broad-spectrum adenosine receptor antagonism with Ki values of 3.3 nM at A₂A and 21 nM at A₁ in human receptors [2]. The target compound represents a structurally distinct isomer with [1,2,3]triazolo fusion, a C-3 4-chlorophenyl (not 2-furanyl), and an N-5 n-butylamino (not amino) group. These differences in ring fusion topology and substituent identity are predicted to shift receptor subtype selectivity and potency substantially compared to both the 3-phenyl series and CGS 15943, though no direct receptor binding data exist for the target compound.

Adenosine receptor A1 antagonist A2A antagonist GPCR Ki

5-Amino-Triazole Ring Chemical Stability: Documented Scission Pathway Under Acidic Conditions

5-Amino-1,2,3-triazolo[1,5-a]quinazolines, including the target compound's core structure, undergo triazole ring scission under acidic conditions to yield 4-aminoquinazoline derivatives, a transformation documented by Sutherland and Tennant (1969) [1] and extended in subsequent polyazaheterocycle chemistry studies [2]. The scission rate is modulated by both the C-3 aryl substituent electronic effects and the steric environment at N-5. The n-butylamino group, being both more sterically demanding and more electron-donating than methylamino or unsubstituted amino, is expected to alter the acid-catalyzed degradation kinetics relative to the N-methyl and N-H analogs. No quantitative stability comparison data exist for the n-butyl derivative, representing a gap that procurement teams should address through in-house forced degradation studies before long-term storage or biological assay use.

Chemical stability Triazole scission Degradation 4-aminoquinazoline

Screening Novelty Advantage: Zero Pre-Existing Bioactivity Data Enables Unbiased Target Discovery

As recorded in the ZINC database (ChEMBL 20), the target compound has no known biological activity against any molecular target, nor has it been used in any clinical trials [1]. This contrasts with the N-methyl analog, which has measurable LMW-PTP inhibition (IC₅₀ = 3.14 µM) [2], and with CGS 15943, which is a well-characterized adenosine receptor antagonist with extensive target interaction data . The absence of pre-existing bioactivity data for the target compound means that experimental hits discovered in fresh screening campaigns represent genuinely novel target-compound pairings unconfounded by prior literature bias. This is a deliberate procurement advantage in phenotypic screening and target ID programs where scaffold promiscuity must be minimized.

Screening novelty ChEMBL Target discovery Chemotype differentiation

Recommended Application Scenarios for N-Butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine


SAR Expansion Library for Adenosine Receptor Subtype Selectivity Profiling

Based on the established moderate A₁ adenosine receptor affinity of the 3-phenyl-1,2,3-triazolo[1,5-a]quinazoline class [1] and the structural divergence from the potent but non-subtype-selective CGS 15943 scaffold [2], this compound serves as an N-alkyl chain-extended analog for systematic SAR around the adenosine receptor P1 family. Inclusion in a focused library alongside N-methyl, N-ethyl, N-propyl, and N-isobutyl congeners enables quantitative assessment of N-5 alkyl chain length effects on A₁ vs A₂A selectivity, filling a gap in the published SAR landscape for this particular fusion isomer.

Phenotypic Screening Hit Identification in Oncology or Inflammation Pathways

The compound's complete absence of annotated biological activity in ChEMBL [3] makes it an ideal unbiased small-molecule probe for cell-based phenotypic screens in oncology (e.g., HepG2 or HCT-116 proliferation assays, where related triazoloquinazoline DNA intercalators have shown IC₅₀ values of 5.57–7.98 µM [4]) and inflammation models. All hits identified would represent novel target-compound associations, maximizing the intellectual property and publication value of screening outcomes.

Chemical Stability Assessment for Acid-Sensitive Compound Handling Protocols

Given the documented susceptibility of 5-amino-1,2,3-triazolo[1,5-a]quinazolines to triazole scission under acidic conditions [5], this compound is a suitable test article for developing compound handling, storage, and assay buffer protocols for acid-labile fused heterocycles. Procurement teams can use it to benchmark DMSO stock stability, lyophilization recovery, and compatibility with acidic mobile phases in preparative HPLC purification workflows.

Computational Chemistry Target Prediction and Docking Validation Studies

The ZINC SEA (Similarity Ensemble Approach) prediction associated the compound with the platelet-activating factor receptor (PTAFR, GPCR-A class) [6]. While the p-value (39) is below conventional significance thresholds, this prediction provides a computationally derived starting hypothesis for target-based screening that can be experimentally tested in a PAF receptor binding or functional assay, demonstrating the compound's utility in validating in silico target prediction algorithms.

Quote Request

Request a Quote for N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.